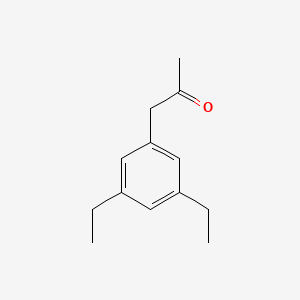
1-(3,5-Diethylphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Diethylphenyl)propan-2-one is an organic compound with the molecular formula C13H18O It is a ketone derivative characterized by the presence of a propan-2-one group attached to a 3,5-diethylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3,5-Diethylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-diethylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,5-Diethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-(3,5-Diethylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(3,5-Diethylphenyl)propan-2-one exerts its effects depends on the specific context of its use. In chemical reactions, the ketone group can act as an electrophile, participating in nucleophilic addition reactions. The phenyl ring can undergo electrophilic aromatic substitution, allowing for further functionalization.
Molecular Targets and Pathways:
Enzymatic Interactions: The compound may interact with enzymes that catalyze oxidation-reduction reactions.
Metabolic Pathways: It can be involved in metabolic pathways that process ketones and aromatic compounds.
Comparación Con Compuestos Similares
1-(3,5-Diethylphenyl)propan-2-one can be compared with other similar compounds such as:
1-(3,5-Dimethylphenyl)propan-2-one: Similar structure but with methyl groups instead of ethyl groups.
1-(3,5-Diethylphenyl)ethanone: Similar structure but with an ethanone group instead of a propan-2-one group.
Uniqueness: The presence of ethyl groups on the phenyl ring in this compound imparts unique steric and electronic properties, influencing its reactivity and interactions in chemical and biological systems.
Propiedades
Fórmula molecular |
C13H18O |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
1-(3,5-diethylphenyl)propan-2-one |
InChI |
InChI=1S/C13H18O/c1-4-11-7-12(5-2)9-13(8-11)6-10(3)14/h7-9H,4-6H2,1-3H3 |
Clave InChI |
QEYKVWDPSACXLD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1)CC(=O)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


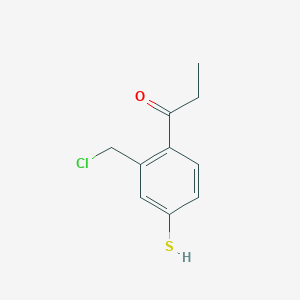
![Benzenecarboximidic acid, N-[(4-nitrophenyl)thio]-, ethyl ester](/img/structure/B14063949.png)
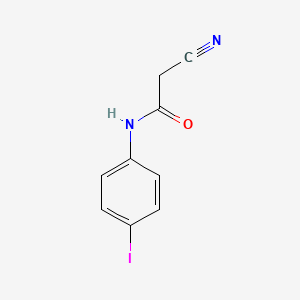
![N-{2-[Methyl(3-methylphenyl)amino]ethyl}acetamide](/img/structure/B14063952.png)
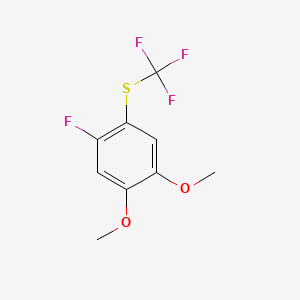
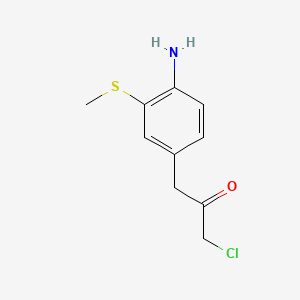
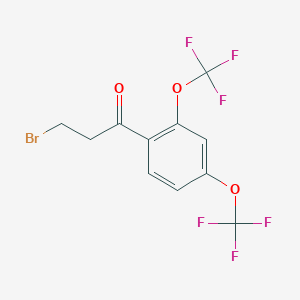
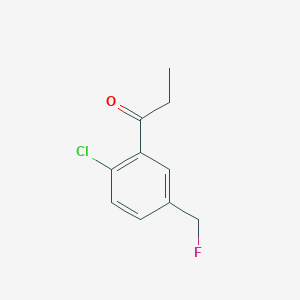

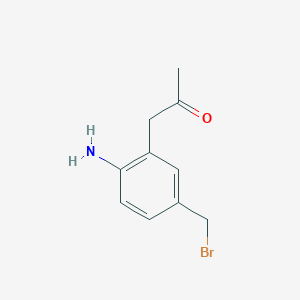
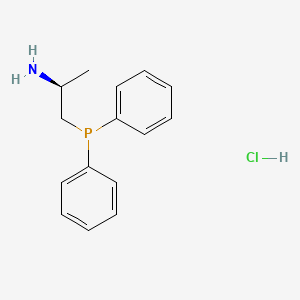
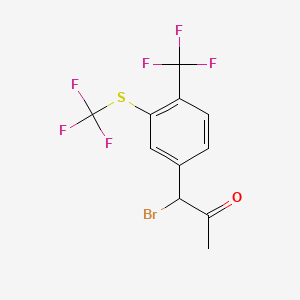
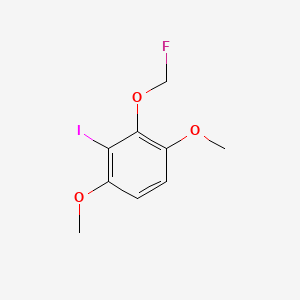
![1-[(2,5-Difluorophenyl)methyl]-1H-indol-5-amine](/img/structure/B14064002.png)
